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Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the
smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut
motility.[1][2][3] It is primarily used for the symptomatic treatment of irritable bowel syndrome
(IBS) and related conditions characterized by abdominal pain and cramping.[1][4] While tablets
and modified-release capsules are available for adults, there is a notable lack of age-
appropriate formulations for the pediatric population, particularly for younger children who have
difficulty swallowing solid dosage forms.[5][6] An oral suspension offers a viable alternative,
allowing for flexible and accurate dosing in children.[7][8]

These application notes provide a comprehensive overview of the critical aspects of developing
a Mebeverine hydrochloride oral suspension for pediatric research. This document outlines
formulation considerations, detailed experimental protocols, and data presentation guidelines
to support researchers in this field.

Mechanism of Action

The precise mechanism of action of Mebeverine hydrochloride is not fully understood, but it is
known to have a multifaceted effect on gastrointestinal smooth muscle.[1][9] Its primary actions
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include:

« Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells,
reducing the influx of calcium ions that are essential for muscle contraction. This leads to
muscle relaxation and the prevention of spasms.[10]

e Modulation of Sodium Channels: It is also known to affect sodium channels in smooth
muscle cells, which can alter the electrical activity of the muscles, leading to reduced
excitability and fewer spasms.[10]

o Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in
reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[10]

o Autonomic Nervous System Modulation: It may help in restoring the balance between the
sympathetic and parasympathetic nervous systems, which can be disrupted in conditions like
IBS.[10]

Importantly, Mebeverine hydrochloride acts locally on the gut and has minimal systemic
anticholinergic side effects, making it a potentially suitable candidate for pediatric use where
such side effects are a concern.[1][10]
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Caption: Mechanism of Mebeverine Hydrochloride on GI Smooth Muscle Cells.

Formulation Development

The development of a pediatric oral suspension requires careful consideration of the
physicochemical properties of the active pharmaceutical ingredient (API), the selection of
appropriate excipients, and the manufacturing process.

Physicochemical Properties of Mebeverine

Hydrochloride
Property Value Reference
Molecular Formula C25H35NO5-HCI [11]
Molecular Weight 466.0 g/mol [11]

White or nearly white
Appearance ) [11][12]
crystalline powder

Very soluble in water and
Solubility ethanol (96%); practically [11][12][13]

insoluble in diethyl ether.

>51.5 mg/mL in H20 [14]
>26.1 mg/mL in EtOH [14]
>58.6 mg/mL in DMSO [14]
pKa 10.7 [12][13]

Excipient Selection for Pediatric Oral Suspension

The selection of excipients is critical to ensure the safety, stability, and palatability of the final
product for pediatric use. The following table outlines potential excipients for a Mebeverine
hydrochloride oral suspension.
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Excipient Category

Example(s)

Function

Considerations for
Pediatric Use

Vehicle

Purified Water

Solvent and primary

liquid phase.

Universally accepted

and safe.

Suspending Agent

Microcrystalline
cellulose, Carmellose

sodium, Xanthan gum

Increases viscosity to
prevent rapid
sedimentation of the
API.

Generally considered

safe.

Sweetener

Sucralose, Saccharin

sodium

Masks the unpleasant
taste of the API.

Sucralose is often
preferred due to its
safety profile and high
sweetness. Saccharin
is also used in existing
formulations.[15][16]

Flavoring Agent

Banana flavor,
Strawberry flavor,

Apple Pear flavor

Improves palatability.

Fruit flavors are
generally well-
accepted by children.
[15]

Sodium benzoate,

Prevents microbial

Sodium benzoate is
used in existing
formulations but

should be used with

Preservative ] growth in the aqueous  caution in neonates.
Potassium sorbate ) ) )
formulation. Potassium sorbate is
an alternative with a
good safety profile.[3]
[16][17]
Citric acid Maintains the pH of )
) ] ) Generally recognized
Buffering Agent monohydrate, Sodium  the formulation for

citrate

stability and solubility.

as safe (GRAS).
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Polysorbate 20,

Wetting Agent

Polysorbate 80

Facilitates the

dispersion of the

agueous vehicle.

Polysorbate 80 should
be used with caution

in neonates.

hydrophobic API in the

Polysorbate 20 is an

alternative.

Anti-foaming Agent

Reduces foam

formation during

Simethicone emulsion _
manufacturing and

reconstitution.

Generally considered

safe.

Example Formulation

The following is a hypothetical formulation for a Mebeverine hydrochloride 50 mg/5 mL oral

suspension, based on publicly available information for similar products and pediatric

formulation guidelines.

Ingredient

Quantity per 5 mL

Function

Active Pharmaceutical

Mebeverine hydrochloride 50 mg ingredient
Microcrystalline cellulose 50 mg Suspending Agent
Carmellose sodium 15mg Suspending Agent
Purified Water g.s.to5mL Vehicle

Sucralose 5 mg Sweetener
Banana Flavor 2.5mg Flavoring Agent
Sodium Benzoate 5mg Preservative
Citric Acid Monohydrate 3mg Buffering Agent
Sodium Citrate 2 mg Buffering Agent
Polysorbate 20 1mg Wetting Agent
Simethicone Emulsion (30%) 0.5mg Anti-foaming Agent
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Caption: Workflow for Pediatric Oral Suspension Formulation Development.

Protocol 1: Preparation of Mebeverine Hydrochloride
Oral Suspension (Lab Scale)

Objective: To prepare a 100 mL batch of Mebeverine hydrochloride 50 mg/5 mL oral
suspension.

Materials:

» Mebeverine hydrochloride powder
¢ Microcrystalline cellulose

e Carmellose sodium

e Sucralose

e Banana flavor

e Sodium benzoate

 Citric acid monohydrate

e Sodium citrate

e Polysorbate 20

¢ Simethicone emulsion (30%)
o Purified water

e Mortar and pestle

e Graduated cylinders

o Beakers
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e Magnetic stirrer and stir bar

e Homogenizer (optional)

o Amber glass or plastic bottles for packaging
Procedure:

» Preparation of the Vehicle: a. In a beaker, dissolve the sodium benzoate, citric acid
monohydrate, and sodium citrate in approximately 70 mL of purified water with stirring. b.
Add the sucralose and banana flavor and continue to stir until fully dissolved.

o Dispersion of Suspending Agents: a. In a separate beaker, disperse the microcrystalline
cellulose and carmellose sodium in a small amount of the prepared vehicle to form a smooth
paste. b. Gradually add the remaining vehicle to the paste while stirring continuously to form
a uniform dispersion.

 Incorporation of the API: a. In a mortar, wet the Mebeverine hydrochloride powder with
polysorbate 20 and a small amount of the vehicle to form a smooth paste. b. Gradually add
the paste to the suspending agent dispersion with continuous stirring.

» Final Mixing and Volume Adjustment: a. Add the simethicone emulsion to the suspension
and mix thoroughly. b. Transfer the suspension to a 100 mL graduated cylinder and add
purified water to make up the final volume. c. Transfer the final suspension to a beaker and
stir for at least 30 minutes to ensure homogeneity. A homogenizer can be used for a short
period to ensure uniform particle size distribution.

o Packaging: a. Transfer the prepared suspension into amber-colored bottles. b. Label the
bottles with the product name, concentration, batch number, and date of preparation.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of Mebeverine hydrochloride with selected excipients.
Materials:

o Mebeverine hydrochloride
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o Selected excipients (e.g., microcrystalline cellulose, sucralose, sodium benzoate)

e Vials (glass, sealed)

 Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

e HPLC system

e FTIR spectrometer

e DSC instrument

Procedure:

o Sample Preparation: a. Prepare binary mixtures of Mebeverine hydrochloride and each
excipient in a 1:1 ratio by weight. b. Prepare a control sample of Mebeverine hydrochloride
alone. c. Transfer approximately 100 mg of each mixture and the control into separate,
labeled vials.

o Storage: a. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and
long-term stability conditions (e.g., 25°C/60% RH).

e Analysis: a. At predetermined time points (e.g., 0, 2, and 4 weeks for accelerated stability),
withdraw samples for analysis. b. Visual Inspection: Observe for any changes in color,
physical state (e.g., caking, liquefaction), or odor. c. HPLC Analysis: Assay the samples for
the content of Mebeverine hydrochloride and the presence of any degradation products. d.
FTIR Spectroscopy: Compare the FTIR spectra of the stored mixtures with the initial spectra
to identify any changes in functional groups, indicating interaction. e. DSC Analysis: Perform
DSC on the samples to detect any changes in melting point or the appearance of new peaks,
which could suggest an interaction.

o Data Evaluation: a. Compare the results of the mixtures with the control sample. Significant
changes in the physical or chemical properties of the drug in the presence of an excipient
indicate incompatibility.
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Protocol 3: Stability-Indicating HPLC Method for
Mebeverine Hydrochloride

Objective: To quantify Mebeverine hydrochloride in the oral suspension and detect any
degradation products.

Chromatographic Conditions (based on published methods):[18][19]

Parameter Condition
Column C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 um)
Mobile Phase Mixture of 50 mM KH2PO4, acetonitrile, and
tetrahydrofuran (63:35:2, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm
Injection Volume 20 pL
Column Temperature Ambient
Procedure:

o Standard Preparation: a. Prepare a stock solution of Mebeverine hydrochloride reference
standard in the mobile phase (e.g., 100 ug/mL). b. Prepare a series of working standard
solutions by diluting the stock solution to cover the expected concentration range (e.g., 1-100

pg/mL).

o Sample Preparation: a. Accurately weigh a portion of the oral suspension equivalent to a
known amount of Mebeverine hydrochloride. b. Disperse the sample in a suitable volume of
mobile phase. c. Sonicate for 15-20 minutes to ensure complete extraction of the drug. d.
Dilute the solution with the mobile phase to a concentration within the calibration range. e.
Filter the solution through a 0.45 um syringe filter before injection.

» Forced Degradation Studies (for method validation): a. Acid Hydrolysis: Treat the drug
solution with 0.1 M HCI and heat. b. Base Hydrolysis: Treat the drug solution with 0.1 M
NaOH at room temperature. c. Oxidative Degradation: Treat the drug solution with 3% H202.
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d. Thermal Degradation: Expose the solid drug to dry heat. e. Photolytic Degradation:
Expose the drug solution to UV light. f. Analyze the stressed samples by HPLC to ensure the
method can separate the intact drug from its degradation products.

e Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Record the
chromatograms and determine the peak area of Mebeverine hydrochloride.

» Quantification: a. Construct a calibration curve by plotting the peak area of the standards
against their concentration. b. Determine the concentration of Mebeverine hydrochloride in
the sample from the calibration curve.

Protocol 4: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of Mebeverine hydrochloride from the oral
suspension.

Dissolution Conditions:[20][21]

Parameter Condition

Apparatus USP Apparatus 2 (Paddle)

900 mL of 0.1 N HCI (pH 1.2) or phosphate
buffer (pH 6.8)

Dissolution Medium

Paddle Speed 50 rpm

Temperature 37+£05°C

Sampling Times 5, 10, 15, 30, 45, and 60 minutes

Sample Volume 5 mL (replace with fresh medium)
Procedure:

o Preparation: a. Set up the dissolution apparatus according to the specified conditions. b.
Allow the dissolution medium to equilibrate to the required temperature.

o Test Initiation: a. Accurately measure a dose of the oral suspension and add it to the
dissolution vessel. b. Start the paddle rotation immediately.
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o Sampling: a. At each specified time point, withdraw a 5 mL aliquot of the dissolution medium
from a zone midway between the surface of the medium and the top of the rotating paddle,
not less than 1 cm from the vessel wall. b. Immediately replace the withdrawn volume with 5
mL of fresh, pre-warmed dissolution medium.

o Sample Analysis: a. Filter the samples through a 0.45 um filter. b. Analyze the samples for
Mebeverine hydrochloride content using the validated HPLC method described in Protocol 3.

o Data Analysis: a. Calculate the cumulative percentage of drug released at each time point,
correcting for the drug removed in previous samples. b. Plot the percentage of drug released
versus time to obtain the dissolution profile.

Protocol 5: Palatability Assessment

Objective: To assess the taste and overall acceptability of the Mebeverine hydrochloride oral
suspension in a pediatric population (or an adult panel as a surrogate).

Methodology (adapted from established practices):[15][22][23][24]

» Study Design: a. Arandomized, single-blind, crossover design is recommended. b. The study
can compare different flavored formulations or a formulation against a placebo.

o Participants: a. Recruit a panel of either healthy children (within the target age range, with
appropriate ethical approval and parental consent) or trained adult volunteers.

o Test Procedure: a. Each participant receives a small, standardized volume (e.g., 2-5 mL) of
the test formulation. b. The "swirl and spit" method is often used, where the participant
swishes the liquid in their mouth for a few seconds and then expectorates it. c. A washout
period with water and a plain cracker is provided between samples to cleanse the palate.

o Data Collection: a. Immediately after tasting each sample, participants rate its palatability
using an age-appropriate scale. b. Visual Analogue Scale (VAS): A 100-mm line anchored
with "worst taste imaginable" and "best taste imaginable".[23] c. Facial Hedonic Scale: A
series of faces ranging from sad (dislike very much) to happy (like very much), suitable for
younger children.[22] d. A questionnaire can also be used to capture specific taste attributes
like bitterness, sweetness, aftertaste, and texture.
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» Data Analysis: a. Analyze the scores for each formulation to determine which is most
palatable. b. Statistical analysis (e.g., ANOVA) can be used to compare the mean palatability
scores between formulations.

Pharmacokinetic Considerations

There is a significant lack of pharmacokinetic data for Mebeverine hydrochloride in the pediatric
population.[5] Most available data is from studies in adults.

Adult Pharmacokinetic Parameters:

Parameter Value Reference

Rapidly and completely
Absorption absorbed after oral [5]

administration.

Extensively metabolized by
esterases into veratric acid and
] mebeverine alcohol. The main
Metabolism o ) [5]
metabolite in plasma is
demethylated carboxylic acid

(DMAC).

Time to Peak Plasma ]
~1 hour (for conventional

Concentration (Tmax) of [25]
tablets)
DMAC
o _ ~2.45 hours (for conventional
Elimination Half-life of DMAC [25]
tablets)

Metabolites are almost
Excretion completely excreted in the [5]

urine.

Pediatric Considerations and Research Gaps:

o The absence of pediatric pharmacokinetic data necessitates studies to determine the
appropriate dose and dosing interval for different pediatric age groups.
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o Developmental changes in drug metabolism (e.g., esterase activity) and renal function could
significantly impact the pharmacokinetics of Mebeverine in children compared to adults.

o Future research should focus on conducting well-designed pharmacokinetic studies in the
target pediatric population to establish a safe and effective dosing regimen.

Conclusion

The development of a Mebeverine hydrochloride oral suspension for pediatric use is a critical
step in addressing an unmet medical need. This document provides a foundational framework
for researchers, outlining key considerations in formulation development, detailed experimental
protocols for evaluation, and a summary of the current knowledge on the drug's mechanism of
action and pharmacokinetics. The provided protocols for formulation, stability, dissolution, and
palatability testing can serve as a starting point for the systematic development and evaluation
of a safe, effective, and acceptable pediatric oral liquid formulation. Further research,
particularly in the area of pediatric pharmacokinetics, is essential to ensure the optimal and
safe use of Mebeverine hydrochloride in children.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cognizancejournal.com [cognizancejournal.com]

e 2. ema.europa.eu [ema.europa.eu]

e 3. medicines.org.uk [medicines.org.uk]

e 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
e 5. assets.hpra.ie [assets.hpra.ie]

e 6. Mebeverine hydrochloride for intestinal spasm - Medicines For Children
[medicinesforchildren.org.uk]

e 7. How to Reconstitute Oral Suspensions in 7 Steps - Pharmapproach.com
[pharmapproach.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b134995?utm_src=pdf-custom-synthesis
https://cognizancejournal.com/vol4issue12/V4I1264.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/draft-guideline-pharmaceutical-development-medicines-paediatric-use_en.pdf-0
https://www.medicines.org.uk/emc/product/14976/smpc
https://scholarlypublications.universiteitleiden.nl/access/item%3A3307773/view
https://assets.hpra.ie/products/Human/35975/Licence_PA22871-006-001_05042024111125.pdf
https://www.medicinesforchildren.org.uk/medicines/mebeverine-hydrochloride-for-intestinal-spasm/
https://www.medicinesforchildren.org.uk/medicines/mebeverine-hydrochloride-for-intestinal-spasm/
https://www.pharmapproach.com/how-to-reconstitute-oral-suspensions/
https://www.pharmapproach.com/how-to-reconstitute-oral-suspensions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
9. Mebeverine - Wikipedia [en.wikipedia.org]

10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
11. journalijsra.com [journalijsra.com]

12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

14. apexbt.com [apexbt.com]

15. Palatability and Stability Studies to Optimize a Carvedilol Oral Liquid Formulation for
Pediatric Use - PMC [pmc.ncbi.nim.nih.gov]

16. medicines.org.uk [medicines.org.uk]
17. Development and Preparation of Oral Suspensions for Paedi... [degruyterbrill.com]

18. A stability indicating HPLC method for determination of mebeverine in the presence of its
degradation products and kinetic study of its degradation in oxidative condition - PMC
[pmc.ncbi.nlm.nih.gov]

19. [PDF] A stability indicating HPLC method for determination of mebeverine in the
presence of its degradation products and kinetic study of its degradation in oxidative
condition | Semantic Scholar [semanticscholar.org]

20. scielo.br [scielo.br]
21. scielo.br [scielo.br]

22. Evaluating palatability in young children: a mini-review of relevant physiology and
assessment techniques - PMC [pmc.ncbi.nlm.nih.gov]

23. In vivo and in vitro palatability testing of a new paediatric formulation of valaciclovir -
PMC [pmc.ncbi.nim.nih.gov]

24. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
25. assets.hpra.ie [assets.hpra.ie]

To cite this document: BenchChem. [Application Notes and Protocols: Mebeverine
Hydrochloride Oral Suspension for Pediatric Research]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-
suspension-formulation-for-pediatric-research]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://www.lubrizol.com/health/blog/2024/04/a-guide-to-oral-suspensions-for-formulation-scientists
https://en.wikipedia.org/wiki/Mebeverine
https://synapse.patsnap.com/article/what-is-the-mechanism-of-mebeverine-hydrochloride
https://journalijsra.com/sites/default/files/fulltext_pdf/IJSRA-2025-0066.pdf
https://www.geneesmiddeleninformatiebank.nl/pars/h119122.pdf
https://www.geneesmiddeleninformatiebank.nl/pars/h123532.pdf
https://www.apexbt.com/mebeverine-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820228/
https://www.medicines.org.uk/emc/files/pil.14976.pdf
https://www.degruyterbrill.com/document/doi/10.1515/pthp-2018-0008/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4311285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4311285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4311285/
https://www.semanticscholar.org/paper/A-stability-indicating-HPLC-method-for-of-in-the-of-Souri-Aghdami/3851f4100ffcaefd602304668aaf1c97fbad86f8
https://www.semanticscholar.org/paper/A-stability-indicating-HPLC-method-for-of-in-the-of-Souri-Aghdami/3851f4100ffcaefd602304668aaf1c97fbad86f8
https://www.semanticscholar.org/paper/A-stability-indicating-HPLC-method-for-of-in-the-of-Souri-Aghdami/3851f4100ffcaefd602304668aaf1c97fbad86f8
https://www.scielo.br/j/bjps/a/bZVJWbtB6YQDvYvBjt73JSP/?format=pdf&lang=en
https://www.scielo.br/j/bjps/a/bZVJWbtB6YQDvYvBjt73JSP/?format=html&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10881860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10881860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698570/
https://hospitalpharmacyeurope.com/clinical-zones/paediatrics/oral-formulations-for-paediatrics-palatability-studies/
https://assets.hpra.ie/products/Human/25247/LicenseSPC_PA1161-003-001_09012009220039.pdf
https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-suspension-formulation-for-pediatric-research
https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-suspension-formulation-for-pediatric-research
https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-suspension-formulation-for-pediatric-research
https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-suspension-formulation-for-pediatric-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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